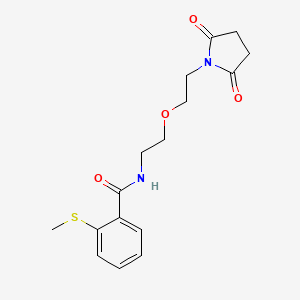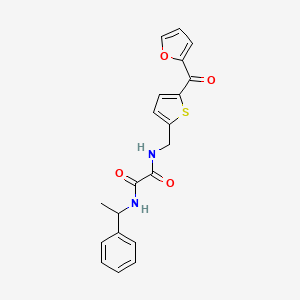
8-Azidoisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Azidoisoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring. The azido group (-N₃) attached to the eighth position of the isoquinoline ring makes this compound a unique compound with significant potential in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azidoisoquinoline typically involves the introduction of the azido group to the isoquinoline ring. One common method is the nucleophilic substitution reaction where isoquinoline is treated with sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 8-Azidoisoquinoline undergoes various chemical reactions, including:
Photolysis: Upon exposure to light, this compound decomposes to form highly reactive intermediates like 3-isoquinolylnitrene.
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Photolysis: Light (UV or visible) is used to induce the decomposition of the azido group.
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) and solvents like DMF or DMSO are commonly used.
Major Products:
Photolysis: Produces reactive intermediates such as 3-isoquinolylnitrene.
Substitution Reactions: Depending on the nucleophile used, various substituted isoquinoline derivatives can be formed.
Aplicaciones Científicas De Investigación
8-Azidoisoquinoline has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other isoquinoline derivatives and is used in studying the behavior of nitrenes and azirenes.
Biology and Medicine: Its derivatives are explored for potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as intermediates in organic synthesis.
Mecanismo De Acción
The mechanism of action of 8-Azidoisoquinoline primarily involves the formation of reactive intermediates upon decomposition. For instance, photolysis of this compound generates 3-isoquinolylnitrene, which can further react with various substrates. These intermediates can interact with molecular targets, leading to various chemical transformations.
Comparación Con Compuestos Similares
Isoquinoline: The parent compound, lacking the azido group.
Quinoline: A structural isomer of isoquinoline with a similar fused ring structure.
8-Hydroxyquinoline: Another derivative with a hydroxyl group at the eighth position, known for its biological activities.
Uniqueness of 8-Azidoisoquinoline: The presence of the azido group at the eighth position makes this compound unique, as it introduces the potential for forming highly reactive intermediates like nitrenes. This reactivity is not observed in its parent compound, isoquinoline, or other similar derivatives like 8-hydroxyquinoline.
Propiedades
IUPAC Name |
8-azidoisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-13-12-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVANISVYTBBBEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2848762.png)

![N-[(4-chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2848765.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(ethanesulfonyl)benzamide](/img/structure/B2848766.png)




![N-(3-(1H-imidazol-1-yl)propyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2848775.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2848778.png)

![1'-(2-(m-tolyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2848780.png)
![2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopentylacetamide](/img/structure/B2848781.png)
